molecular formula C6H8N4O3 B14010794 1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione CAS No. 29052-39-9

1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione

Cat. No.: B14010794
CAS No.: 29052-39-9
M. Wt: 184.15 g/mol
InChI Key: VEMYBCCEXKJJNR-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

The synthesis of 1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted urea and a nitroso compound, the reaction proceeds through intermediate stages involving condensation and cyclization reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. This interaction can inhibit enzyme activity or alter signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine: A component of nucleic acids involved in genetic coding.

    Thymine: Another nucleic acid component, essential for DNA structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

29052-39-9

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

1-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4-dione

InChI

InChI=1S/C6H8N4O3/c1-7-4-3(9-13)5(11)8-6(12)10(4)2/h7H,1-2H3,(H,8,11,12)

InChI Key

VEMYBCCEXKJJNR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)NC(=O)N1C)N=O

Origin of Product

United States

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